molecular formula C9H10N2O3 B11757784 5,7-dimethoxy-2,3-dihydro-1H-indazol-3-one

5,7-dimethoxy-2,3-dihydro-1H-indazol-3-one

Cat. No.: B11757784
M. Wt: 194.19 g/mol
InChI Key: YHSYJKLENSGINZ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the indazole ring .

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-2,3-dihydro-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one is unique due to its specific substitution pattern and the presence of methoxy groups at positions 5 and 7. These structural features contribute to its distinct chemical and biological properties, setting it apart from other indazole derivatives .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5,7-dimethoxy-1,2-dihydroindazol-3-one

InChI

InChI=1S/C9H10N2O3/c1-13-5-3-6-8(7(4-5)14-2)10-11-9(6)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

YHSYJKLENSGINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NNC2=O

Origin of Product

United States

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